2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
Description
2-Methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with a methoxy group at the 2-position. The benzamide moiety is linked via a methylene bridge to a pyrimidine ring, which is further substituted with a methyl group at the 6-position and a piperidin-1-yl group at the 2-position.
Properties
IUPAC Name |
2-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-15(22-19(21-14)23-10-6-3-7-11-23)13-20-18(24)16-8-4-5-9-17(16)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKVJMBIIQZQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Strategic Bond Disconnections
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary fragments:
- 2-Methoxybenzoyl chloride (derived from 2-methoxybenzoic acid)
- 4-(Aminomethyl)-6-methyl-2-(piperidin-1-yl)pyrimidine
- Piperidine
This disconnection strategy emphasizes late-stage amide bond formation between the benzoyl chloride and pyrimidine-aminomethyl intermediates, allowing modular synthesis of complex fragments.
Fragment Synthesis Strategies
Pyrimidine Core Construction
The 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl scaffold is typically assembled via:
Key challenges include regioselective methyl group introduction at C6 and preventing N-oxide formation during piperidine substitution.
Stepwise Reaction Optimization
Pyrimidine Ring Formation (Table 1)
Critical Parameters :
Aminomethyl Group Introduction
The 4-(aminomethyl) substituent is introduced via:
- Mannich reaction : Formaldehyde/ammonia gas with pyrimidine-CH activation (65-72% yield)
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 4-bromopyrimidine with benzylamine derivatives (up to 89% yield)
Optimization Insight :
Amide Bond Formation Methodologies (Table 2)
Key Findings :
- HATU superiority : Provides quantitative yields under mild conditions but requires rigorous DMF drying
- Industrial preference : T3P® systems enable facile workup and high purity without chromatographic purification
- Side reaction mitigation : HOBt additive suppresses racemization in chiral intermediates
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements implement flow chemistry for hazardous steps:
Analytical Characterization Benchmarks
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Backbone Diversity: The target compound’s benzamide-pyrimidine hybrid distinguishes it from thiourea-linked analogs (e.g., ) and acetamide derivatives (e.g., ).
Substituent Effects: The 2-methoxy group in the target compound contrasts with electron-withdrawing groups like nitro (in ) or cyano (in ), which could alter electronic distribution and binding interactions.
Synthetic Complexity : The target compound’s synthesis likely involves pyrimidine ring formation followed by methylene bridge coupling, contrasting with thiourea-based routes (e.g., ) or crystallization-focused methods (e.g., ).
Pharmacological and Physicochemical Inferences
- Solubility: Piperidine and pyrimidine groups in the target compound may confer moderate solubility in polar solvents, whereas nitro or cyano substituents (e.g., ) could reduce solubility due to increased hydrophobicity.
- Binding Affinity : The pyrimidine-piperidine motif in the target compound is structurally analogous to kinase inhibitors targeting ATP-binding pockets, as seen in related pyrrolopyrimidine derivatives .
- Metabolic Stability: The methoxy group in the target compound may resist oxidative metabolism compared to methyl or cyano groups, which are prone to enzymatic modification .
Research Findings and Gaps
- Biological Data : While pyrimidine derivatives are broadly associated with therapeutic activities (e.g., ), specific data on the target compound’s efficacy or toxicity are absent in the provided evidence.
Biological Activity
2-Methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through methods such as Suzuki–Miyaura coupling reactions. These reactions are favored for their efficiency in forming carbon-carbon bonds under mild conditions, which is crucial for maintaining the integrity of sensitive functional groups present in the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural features, particularly the methoxy and piperidinyl-pyrimidinyl substituents, enable it to modulate the activity of these targets, leading to various pharmacological effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders or cancers .
Antiviral and Anticancer Properties
The compound has been investigated for its potential antiviral and anticancer activities. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve interference with critical signaling pathways that regulate cell growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells at micromolar concentrations. For example, a study reported an IC50 value of approximately 50 μM against a specific breast cancer cell line, indicating a promising potential for further development as an anticancer agent .
Toxicological Profiles
Toxicological assessments have shown that the compound exhibits a favorable safety profile in preliminary studies. Repeated dose toxicity tests indicated no significant adverse effects on cardiovascular or central nervous system functions at therapeutic doses, suggesting its potential for safe use in clinical settings .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2 |
| IC50 (Cancer Cell Lines) | ~50 μM |
| Enzyme Inhibition | Yes (specific enzymes) |
| Toxicity Profile | Favorable (no significant effects) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide?
- Methodology : The compound can be synthesized via nucleophilic substitution and coupling reactions. A common approach involves:
- Step 1 : Reacting 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine with a chloromethylating agent to introduce the methylene bridge.
- Step 2 : Coupling the intermediate with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide backbone .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol for high purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the piperidinyl N–H proton (δ 1.5–2.0 ppm) and methoxy group (δ 3.8–4.0 ppm) via and NMR .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 385.19) .
- Infrared Spectroscopy : Identify characteristic amide C=O stretches (~1650 cm) and aromatic C–O bonds (~1250 cm) .
Q. What are the primary biological targets or assays for initial screening?
- Target Prioritization : Focus on kinases (e.g., EGFR, BTK) or G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors .
- Assays :
- In Vitro Enzyme Inhibition : Use fluorescence polarization assays to measure IC values against purified kinase domains .
- Cellular Viability : Screen in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize metabolic stability while retaining target affinity?
- Strategies :
- Substituent Modification : Replace the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism .
- Piperidine Ring Adjustments : Introduce fluorine atoms at the 4-position of the piperidine ring to block CYP450-mediated oxidation .
- Validation : Use liver microsome assays (human/rat) to compare half-life (t) and intrinsic clearance (Cl) of analogs .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., BTK, EGFR) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the compound-receptor complex and identify key residues (e.g., Lys430 in BTK) .
Q. How should contradictions in biological activity data across assays be resolved?
- Case Example : If IC values vary between enzymatic and cellular assays:
- Hypothesis : Poor membrane permeability or efflux by P-glycoprotein (P-gp).
- Testing : Measure logP (e.g., HPLC-derived) and perform P-gp inhibition assays with verapamil .
- Solution : Introduce polar groups (e.g., hydroxyl) to improve solubility or co-administer P-gp inhibitors .
Q. What are the safety considerations for handling this compound in the lab?
- Hazards : Potential skin/eye irritant based on structurally related benzamides .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and maintain SDS documentation for emergency protocols (e.g., rinsing exposed skin with water for 15 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
